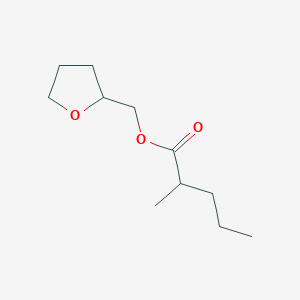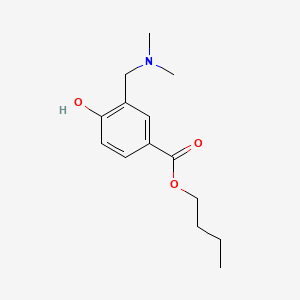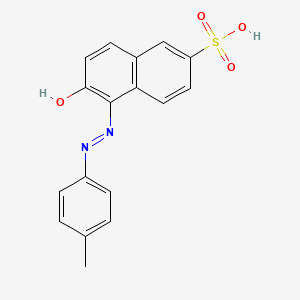![molecular formula C17H29NO2 B14737569 1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide CAS No. 5414-47-1](/img/structure/B14737569.png)
1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a hydroxy group, a trimethylpentyl group, and a dimethylmethanamine oxide moiety. Its molecular formula is C15H25NO2, and it is known for its stability and reactivity under specific conditions .
Preparation Methods
The synthesis of 1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of 2,4,4-trimethylpentan-2-yl phenol with formaldehyde under acidic conditions to form the hydroxyphenyl intermediate.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxides.
Reduction: Under specific conditions, it can be reduced to its corresponding amine.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions . The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amine oxide moiety can participate in redox reactions . These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide include:
- 2-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-2H-1,2,3-benzotriazol-1-ium-1-olate
- Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine
These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of hydroxy, trimethylpentyl, and dimethylmethanamine oxide groups in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
5414-47-1 |
|---|---|
Molecular Formula |
C17H29NO2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide |
InChI |
InChI=1S/C17H29NO2/c1-16(2,3)12-17(4,5)14-8-9-15(19)13(10-14)11-18(6,7)20/h8-10,19H,11-12H2,1-7H3 |
InChI Key |
JLMGNCQHXBKNML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


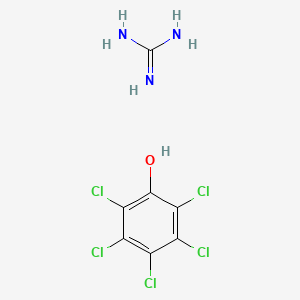

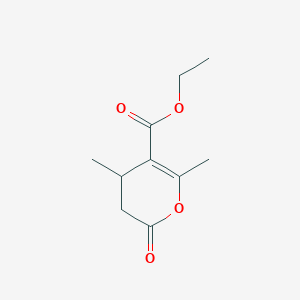
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
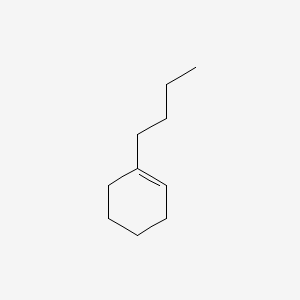
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
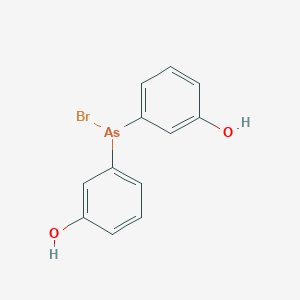
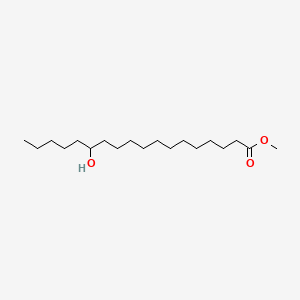
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)

